3-Chloro-4-methylphenylisocyanide
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-4-methylphenylisocyanide typically involves the reaction of 3-chloro-4-methylphenylamine with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
3-Chloro-4-methylphenylisocyanide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Polymerization: In the presence of acids or bases, it can undergo polymerization reactions.
Common reagents used in these reactions include amines, alcohols, and strong acids or bases . The major products formed from these reactions are urea derivatives, carbamates, and polymers .
Scientific Research Applications
3-Chloro-4-methylphenylisocyanide is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylphenylisocyanide involves its reactivity with nucleophiles, leading to the formation of stable urea and carbamate derivatives . These reactions are facilitated by the presence of the isocyanide group, which acts as an electrophile . The molecular targets and pathways involved in these reactions include nucleophilic attack on the isocyanide carbon, leading to the formation of covalent bonds with the nucleophile .
Comparison with Similar Compounds
3-Chloro-4-methylphenylisocyanide can be compared with other similar compounds such as:
- 4-Methoxyphenyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)phenyl isocyanate
- 4-Chlorophenyl isocyanate
- 4-Cyanophenyl isocyanate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications.
Properties
IUPAC Name |
2-chloro-4-isocyano-1-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFCRNJQFXKQSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+]#[C-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374005 |
Source
|
Record name | 3-Chloro-4-methylphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112675-35-1 |
Source
|
Record name | 3-Chloro-4-methylphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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